![molecular formula C8H6N4O3S B12920029 {[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid CAS No. 104820-41-9](/img/structure/B12920029.png)
{[5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring and a thioacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of pyrazin-2-amine with appropriate carboxylic acids or their derivatives.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Thioacetic Acid Moiety Introduction: The thioacetic acid group can be introduced via nucleophilic substitution reactions involving thiolates and haloacetic acids.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thioacetic acid moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioacetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, while the thioacetic acid moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share the pyrazine and thiophene moieties but differ in the presence of the oxadiazole ring.
Pyrrolopyrazine Derivatives: These compounds contain a pyrazine ring fused with a pyrrole ring, exhibiting different biological activities.
Uniqueness
2-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetic acid is unique due to the combination of the pyrazine, oxadiazole, and thioacetic acid moieties, which confer distinct chemical reactivity and potential biological activities not found in similar compounds.
Eigenschaften
CAS-Nummer |
104820-41-9 |
|---|---|
Molekularformel |
C8H6N4O3S |
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
2-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C8H6N4O3S/c13-6(14)4-16-8-12-11-7(15-8)5-3-9-1-2-10-5/h1-3H,4H2,(H,13,14) |
InChI-Schlüssel |
TVXDTPFDWGYUEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=N1)C2=NN=C(O2)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




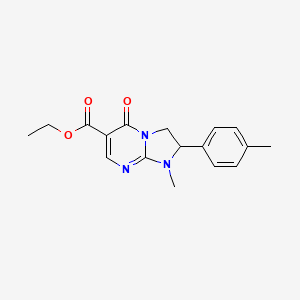
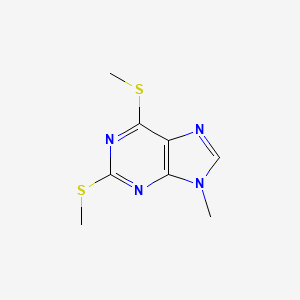
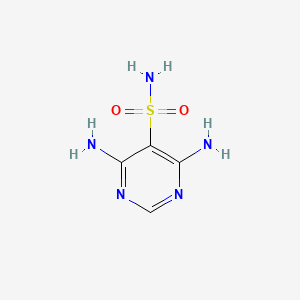
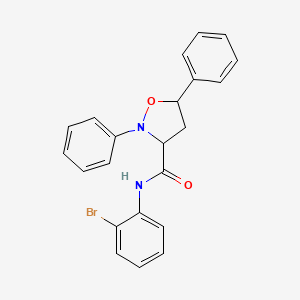
![tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
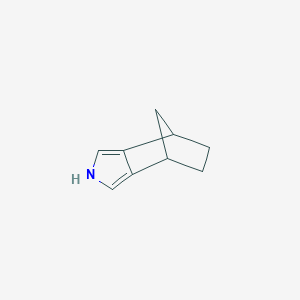

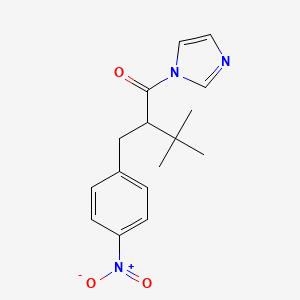
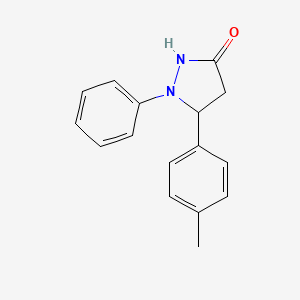
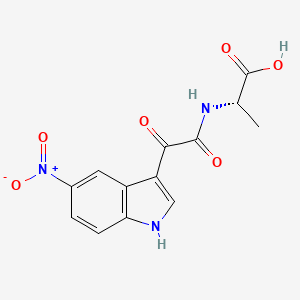
![6-Methyl-2,3-diphenyl-7,8-dihydroimidazo[1,2-b]pyridazine](/img/structure/B12920039.png)
![1-{2-[(Prop-2-yn-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12920040.png)
